[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol
Description
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c1-7(8,9)5-2-3-10-6(4-12)11-5/h2-3,12H,4H2,1H3 |
InChI Key |
XHMPHQNPAXHFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1)CO)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol generally follows a multi-step process involving:
- Introduction of the 1,1-difluoroethyl group onto the pyrimidine ring.
- Functionalization at the 2-position of the pyrimidine ring to install the methanol group.
A practical approach involves starting with a pyrimidine derivative and employing difluoroacetic anhydride or related difluorinated reagents to introduce the difluoroethyl group under mild conditions, avoiding harsh fluorinating agents or sealed vessels. This method provides scalability and operational simplicity, suitable for bulk synthesis (see Section 2.3 for industrial scale-up details).
The methanol substituent is typically introduced via nucleophilic substitution or reduction of appropriate intermediates bearing leaving groups or carbonyl functionalities at the 2-position of the pyrimidine ring.
Key Reaction Conditions and Reagents
Difluoroethylation : Utilizes 2,2-difluoroacetic anhydride as a difluorinated reagent in the presence of bases such as pyridine in dichloromethane solvent at controlled temperatures (room temperature to slightly elevated) over extended reaction times (~15 hours).
Methanol Group Introduction : Achieved by reduction or substitution reactions using reagents such as lithium aluminum hydride or sodium borohydride for reduction or by nucleophilic displacement with methanol or methanol derivatives.
Purification : Typically involves aqueous work-up, drying over anhydrous sodium sulfate, solvent evaporation, and crystallization or chromatographic purification to isolate the pure compound.
Industrial Scale Synthesis
A scalable synthesis has been reported involving a one-pot process starting from nitrile precursors, which undergo sequential transformations including oxime formation, hydrobromic acid-mediated cyclization, and zinc-mediated reduction, followed by basification and extraction steps to yield the target compound with good purity and yields (~60-72%) on kilogram scale.
Table 1. Industrial Scale Synthesis Parameters
| Step | Reagents/Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Oxime formation | Methoxylamine hydrochloride, Acetic acid, 50 °C, 7 h | 3.0 kg substrate | 72 | Conversion of nitrile to oxime |
| Cyclization | Hydrobromic acid in acetic acid, 90 °C, 12-15 h | Same | - | Formation of intermediate |
| Reduction | Zinc powder, room temperature, 3 h | Same | - | Reduction of intermediate |
| Basification and extraction | Ammonium hydroxide, dichloromethane extraction | Same | - | Isolation of product |
| Purification | Activated charcoal, Celite filtration, crystallization | Same | 60 | Final product isolation |
This process avoids hazardous fluorinating agents and uses relatively benign reagents, making it suitable for pharmaceutical manufacturing environments.
Detailed Research Outcomes
Reaction Yields and Purity
- The difluoroethylation step using 2,2-difluoroacetic anhydride proceeds with yields up to 78% under optimized conditions.
- The one-pot synthesis from nitrile intermediates yields the target compound in 60-72% yield after purification.
- Spectroscopic characterization (1H NMR, LCMS) confirms the structure and purity of the compound, with typical proton chemical shifts consistent with difluoroethyl and methanol substituents.
Advantages of Current Methods
- Avoidance of harsh fluorinating agents and sealed reaction vessels enhances safety and scalability.
- Use of commercially available starting materials reduces cost.
- Mild reaction conditions preserve sensitive functional groups.
- The process is amenable to kilogram-scale production with consistent quality.
Challenges and Considerations
- The difluoroethylation reaction requires careful control of reaction time and temperature to avoid hydrolysis or side reactions.
- Purification steps must efficiently remove inorganic salts and by-products to achieve pharmaceutical-grade purity.
- Storage of intermediates sensitive to hydrolysis should be minimized by immediate use post-isolation.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Difluoroacetic anhydride route | 2,2-Difluoroacetic anhydride, pyridine, DCM | Room temp, 15 h | 78 | Laboratory | Mild, no sealed vessels |
| One-pot nitrile transformation | Methoxylamine hydrochloride, HBr, Zn, NH4OH | 50-90 °C, multi-step, 22+ h total | 60-72 | Kilogram scale | Scalable, industrially viable |
| Reduction of chloro or carbonyl intermediates | LiAlH4 or NaBH4 | Ambient to reflux | Variable | Laboratory | Used for methanol group introduction |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, NH3, PBr3
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Halides, Amines
Scientific Research Applications
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators, which can be valuable in drug discovery and development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
- Molecular Formula : C₁₂H₁₄F₃N₃O
- Molecular Weight : 289.26 g/mol
- Key Features : Incorporates a trifluoromethyl group and a piperidine ring fused to the pyrimidine core.
- Comparison :
Methyl 4-(1,1-Difluoroethyl)pyrimidine-2-carboxylate
- Molecular Formula : C₉H₉F₂N₂O₂
- Molecular Weight : 219.18 g/mol
- Key Features : Replaces the hydroxymethyl group with a methyl ester at position 2.
- Comparison: The ester group improves synthetic accessibility (74% yield reported) but reduces hydrogen-bonding capacity (1 H-bond donor vs. 1,1-difluoroethyl derivative’s 1 donor) . Increased lipophilicity due to the ester moiety may affect bioavailability.
Heterocyclic Methanol Derivatives
3-([1,2,4]Triazolo[1,5-a]-pyrimidin-2-yl)-propan-1-ol
- Molecular Formula : C₈H₁₀N₄O
- Molecular Weight : 178.2 g/mol
- Key Features: Features a fused triazolo-pyrimidine system with a propanol chain.
- Comparison: The triazolo-pyrimidine core introduces additional nitrogen atoms, enhancing polar interactions but reducing metabolic stability. Lower molecular weight (178.2 vs.
(2-Thiophen-2-yl-1,3-oxazol-5-yl)-methanol
- Molecular Formula: C₈H₇NO₂S
- Molecular Weight : 181.2 g/mol
- Key Features : Combines oxazole and thiophene rings with a hydroxymethyl group.
- Higher sulfur content may influence toxicity profiles .
Biological Activity
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol is a novel compound with a pyrimidine ring featuring a difluoroethyl substituent and a hydroxymethyl group. Its chemical formula is C₇H₈F₂N₂O, indicating its potential for diverse biological applications, particularly in medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and potential applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Pyrimidine Ring: A six-membered aromatic ring containing nitrogen atoms that contribute to the compound's biological activity.
- Difluoroethyl Group: Enhances lipophilicity and binding affinity to biological targets.
- Hydroxymethyl Group: Acts as a nucleophile in various chemical reactions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:
- Antiviral Activity: Compounds with similar structures have been shown to inhibit viral replication by targeting viral enzymes.
- Anticancer Properties: The difluoroethyl moiety enhances binding affinity to cancer-related targets, potentially increasing therapeutic efficacy.
Case Study:
In a study evaluating pyrimidine derivatives, it was found that compounds with difluoroethyl groups demonstrated enhanced activity against various cancer cell lines, suggesting that this compound may possess similar properties.
The mechanism of action for this compound involves:
- Binding Interactions: The difluoroethyl group enhances the compound's ability to bind to specific enzymes or receptors due to its electron-withdrawing properties.
- Covalent Bond Formation: The hydroxymethyl group can form covalent bonds with nucleophilic sites on biomolecules, modulating biochemical pathways.
Synthesis Methods
Several synthetic pathways have been developed for the preparation of this compound. These methods typically involve:
- Nucleophilic Substitution Reactions: Utilizing the hydroxymethyl group as a nucleophile.
- Electrophilic Reactions: The difluoroethyl group can participate in electrophilic substitution reactions due to the presence of fluorine atoms.
Table 1: Comparison of Synthetic Methods
| Method Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | 85 |
| Electrophilic Aromatic Substitution | Reaction involving electrophiles | 75 |
| Reduction Reactions | Reducing intermediates to obtain final product | 90 |
Medicinal Chemistry
The unique structure of this compound suggests potential applications in drug development:
- Antiviral Drugs: Due to its ability to inhibit viral enzymes.
- Cancer Therapeutics: Targeting specific cancer pathways.
Agricultural Chemistry
The compound has been investigated for its potential use as a pesticide or herbicide due to its biological activity against specific pests or pathogens.
Q & A
Q. What are the recommended synthetic routes for [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol, and how do reaction conditions influence yield and purity?
The synthesis typically involves introducing the 1,1-difluoroethyl group onto a pyrimidine core. A nucleophilic substitution reaction using 2-(hydroxymethyl)pyrimidine derivatives with 1,1-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., NaH or K₂CO₃) is a common approach . Solvents like dichloromethane (DCM) or methanol, combined with reflux conditions (60–80°C), are critical for optimizing yields. Catalyst selection (e.g., Pd/C for hydrogenation steps) and stoichiometric control of reagents can reduce side products and improve purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : The difluoroethyl group (CF₂CH₃) shows characteristic splitting patterns (e.g., a triplet for CF₂ protons at ~δ 4.5–5.0 ppm). The pyrimidine ring protons resonate between δ 7.0–8.5 ppm, with distinct coupling for the 2- and 4-positions.
- IR : Stretching vibrations for the hydroxymethyl group (-CH₂OH) appear at ~3200–3500 cm⁻¹ (O-H) and 1050–1100 cm⁻¹ (C-O).
- MS : Molecular ion peaks at m/z 174.15 (consistent with C₇H₈F₂N₂O) confirm the molecular weight .
Q. What are the key stability considerations for storing and handling this compound?
The compound is sensitive to moisture due to the hydroxymethyl group. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended. Degradation products may include oxidation of the hydroxymethyl group to a carboxylic acid or elimination reactions under acidic conditions . Stability studies using HPLC or TLC at intervals (0, 3, 6 months) under varying temperatures (4°C, 25°C, 40°C) are advised to establish shelf-life .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Density Functional Theory (DFT) calculations can model the electronic effects of the difluoroethyl group, predicting sites of nucleophilic/electrophilic reactivity. Molecular docking studies (e.g., with enzymes like kinases or cytochrome P450) can identify binding affinities. For example, the difluoroethyl group’s electron-withdrawing effects may enhance interactions with hydrophobic enzyme pockets, while the hydroxymethyl group participates in hydrogen bonding . Software tools like AutoDock Vina or Schrödinger Suite are recommended for such analyses .
Q. What strategies resolve contradictions in biological activity data for this compound across different studies?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). For example:
- Solvent Effects : DMSO concentrations >1% may inhibit enzyme activity, leading to false negatives.
- Metabolic Stability : Differences in liver microsome preparations (human vs. rodent) affect metabolite profiles .
Standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) are critical for validation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
SAR strategies include:
- Pyrimidine Ring Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position to enhance metabolic stability.
- Hydroxymethyl Functionalization : Converting -CH₂OH to esters or ethers to modulate lipophilicity and blood-brain barrier penetration.
- Difluoroethyl Group Replacement : Testing trifluoroethyl or cyclopropyl analogs to balance potency and toxicity .
Case Study: A derivative with a 4-trifluoromethylpyrimidine core showed 3-fold higher inhibition of EGFR kinase compared to the parent compound .
Q. What analytical methods are recommended for detecting and quantifying metabolites of this compound in in vitro systems?
- LC-MS/MS : Using a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Metabolites like the oxidized carboxylic acid (C₇H₆F₂N₂O₂, m/z 188.12) can be detected.
- ¹⁹F NMR : Enables tracking of fluorine-containing metabolites without interference from biological matrices .
- Radiolabeling : Incorporating ¹⁴C at the difluoroethyl group facilitates mass balance studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
